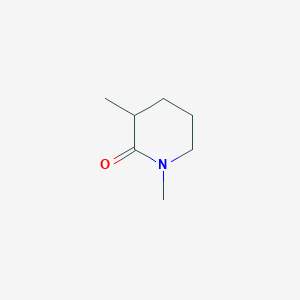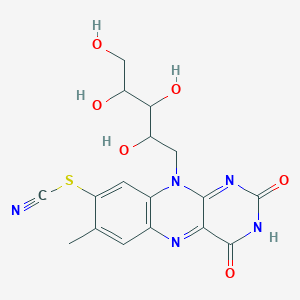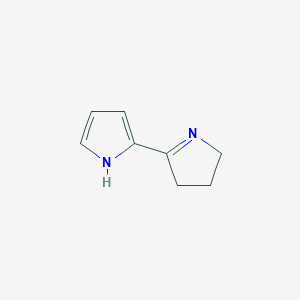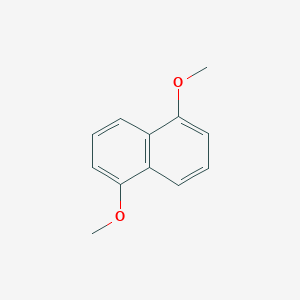
1-戊基-1H-吲哚-3-羧酸
描述
1-pentyl-1H-indole-3-carboxylic acid is a compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 g/mol . The IUPAC name for this compound is 1-pentylindole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-pentyl-1H-indole-3-carboxylic acid is 1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) . This indicates the presence of a pentyl group attached to an indole ring, which is further attached to a carboxylic acid group .Physical And Chemical Properties Analysis
1-pentyl-1H-indole-3-carboxylic acid has a molecular weight of 231.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 231.125928785 g/mol . It has a topological polar surface area of 42.2 Ų and a heavy atom count of 17 .科学研究应用
Herbicidal Activity
Indole-3-carboxylic acid derivatives have been used in the design and synthesis of novel herbicides . These compounds act as antagonists to the auxin receptor protein TIR1, a key player in plant growth regulation . They have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Biosynthesis in Plants
Indole-3-carboxylic acid derivatives play a significant role in the biosynthesis of secondary metabolites in plants . In Arabidopsis, these compounds are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . They contribute to the plant’s defense against pathogens .
Biologically Active Compounds
Indole derivatives, including indole-3-carboxylic acid, have been used in the development of biologically active compounds for the treatment of various disorders in the human body . These compounds have shown potential in the treatment of cancer cells and microbes .
Synthetic Cannabinoid Analogs
1-pentyl-1H-indole-3-carboxylic acid is used in the synthesis of PB-22, a potent synthetic cannabinoid . PB-22 is an analog of JWH 018, and it’s expected to be a metabolite of PB-22 that would be detectable both in serum and urine .
Gut-Bacteria-Derived Indole
Indole-3-carboxylic acid derivatives are involved in the biosynthesis of indoleacryloyl glycine in the liver . This compound is produced when indole-3-carboxylic acid is conjugated with glycine .
Development of New Auxin Mimic Herbicides
The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists have been reported . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides .
未来方向
作用机制
Target of Action
1-Pentyl-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-pentyl-1H-indole-3-carboxylic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentyl-1H-indole-3-carboxylic acid may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives, including 1-pentyl-1H-indole-3-carboxylic acid, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Pharmacokinetics
A related compound, pb-22, undergoes ester hydrolysis to yield a variety of metabolites . This suggests that 1-pentyl-1H-indole-3-carboxylic acid may undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that 1-pentyl-1H-indole-3-carboxylic acid may also have a range of effects at the molecular and cellular levels.
Action Environment
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut microbiota could potentially influence the action of 1-pentyl-1H-indole-3-carboxylic acid.
属性
IUPAC Name |
1-pentylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJUNILBCTRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024523 | |
| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-1H-indole-3-carboxylic acid | |
CAS RN |
727421-73-0 | |
| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 1-pentyl-1H-indole-3-carboxylic acid identified in the research?
A1: 1-pentyl-1H-indole-3-carboxylic acid was identified as a major metabolite of two synthetic cannabinoids, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) and quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate (5F-QUPIC), during in vitro metabolism studies using human liver microsomes. [] The researchers employed reversed-phase chromatography and mass spectrometry to analyze the metabolic products. They observed that both QUPIC and 5F-QUPIC primarily underwent a cleavage reaction, yielding 1-pentyl-1H-indole-3-carboxylic acid and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, respectively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





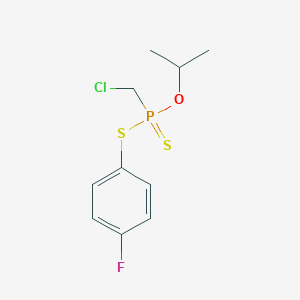
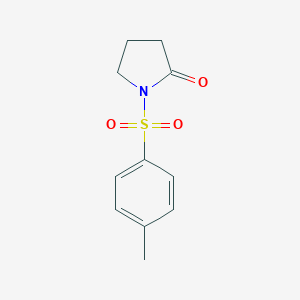
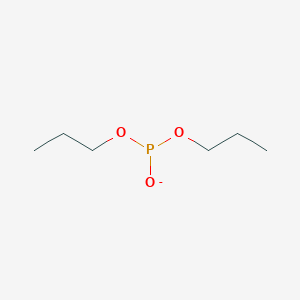
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

